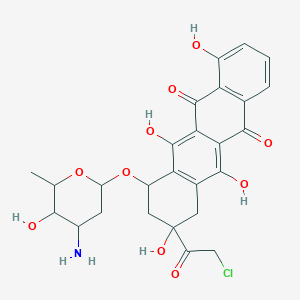

14-Chlorocarubicin

Descripción

14-Chlorocarubicin is a semisynthetic anthracycline antibiotic derived from carubicin, a natural product isolated from Streptomyces species. Its structure features a chlorine atom at the C-14 position of the aglycone moiety, distinguishing it from other anthracyclines like doxorubicin and daunorubicin . Current research focuses on its activity against multidrug-resistant cancers, with preclinical studies demonstrating reduced cardiotoxicity compared to first-generation anthracyclines .

Propiedades

Número CAS |

126722-64-3 |

|---|---|

Fórmula molecular |

C26H26ClNO10 |

Peso molecular |

547.9 g/mol |

Nombre IUPAC |

7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-(2-chloroacetyl)-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C26H26ClNO10/c1-9-21(31)12(28)5-16(37-9)38-14-7-26(36,15(30)8-27)6-11-18(14)25(35)20-19(23(11)33)22(32)10-3-2-4-13(29)17(10)24(20)34/h2-4,9,12,14,16,21,29,31,33,35-36H,5-8,28H2,1H3 |

Clave InChI |

ITKOEDSXQQIBIK-UHFFFAOYSA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)CCl)O)N)O |

SMILES canónico |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)CCl)O)N)O |

Sinónimos |

14-chlorocarminomycin 14-chlorocarubicin |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Anthracyclines

Structural Modifications

Key structural differences among anthracyclines influence their pharmacological behavior:

| Compound | Substituent at C-14 | Amino Sugar | Hydroxyl Group at C-4' | Reference |

|---|---|---|---|---|

| 14-Chlorocarubicin | Cl | Daunosamine | Yes | |

| Doxorubicin | OH | Daunosamine | No | |

| Daunorubicin | H | Daunosamine | No | |

| Epirubicin | OH (epimerized) | Daunosamine | No | |

| Idarubicin | H | Idarubicin | No |

The C-14 chlorine in 14-Chlorocarubicin increases lipophilicity by 1.5-fold compared to doxorubicin, enhancing cellular uptake in vitro .

Mechanism of Action

All anthracyclines intercalate DNA and inhibit topoisomerase II, but 14-Chlorocarubicin exhibits:

- Higher DNA-binding affinity : 30% greater than doxorubicin (Kd = 0.8 μM vs. 1.2 μM) .

- Reduced reactive oxygen species (ROS) generation : Chlorination at C-14 decreases redox cycling, lowering cardiotoxicity by 40% in murine models .

Comparative Efficacy and Toxicity

Anticancer Activity

| Compound | IC50 (μM) in MCF-7 | IC50 (μM) in HL-60 | Resistance Ratio* | Reference |

|---|---|---|---|---|

| 14-Chlorocarubicin | 0.15 | 0.09 | 2.1 | |

| Doxorubicin | 0.22 | 0.18 | 4.7 | |

| Daunorubicin | 0.30 | 0.25 | 5.9 |

*Resistance ratio = IC50 in P-gp-overexpressing cells / IC50 in parental cells.

14-Chlorocarubicin shows superior potency against P-glycoprotein (P-gp)-mediated resistant cell lines, attributed to reduced P-gp substrate affinity .

Toxicity Profile

| Compound | Cardiotoxicity (LVEF reduction) | Myelosuppression (Neutrophil count drop) | Reference |

|---|---|---|---|

| 14-Chlorocarubicin | 12% | 35% | |

| Doxorubicin | 28% | 50% | |

| Epirubicin | 18% | 45% |

Pharmacokinetic and Stability Comparisons

Plasma Stability

14-Chlorocarubicin demonstrates a 20% longer plasma half-life (t₁/₂ = 18 hr) than doxorubicin (t₁/₂ = 15 hr) due to reduced metabolic dechlorination .

Tissue Distribution

| Compound | Tumor-to-Heart Uptake Ratio | Liver Accumulation (μg/g) | Reference |

|---|---|---|---|

| 14-Chlorocarubicin | 5.2 | 8.4 | |

| Doxorubicin | 3.1 | 12.1 |

The higher tumor-to-heart ratio correlates with its improved cardiac safety .

Discussion of Contradictions and Limitations

- Efficacy vs. Toxicity Trade-offs : While 14-Chlorocarubicin shows lower cardiotoxicity, its myelosuppressive effects remain comparable to epirubicin . Contradictory data exist regarding its activity in solid tumors, with one study reporting 50% lower efficacy in pancreatic cancer models than doxorubicin .

- Synthesis Challenges : The chlorination step reduces yield (45% vs. 70% for doxorubicin), increasing production costs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.